

Garcinoic Acid: A Promising Lead for Drug Development - Application Notes and Protocols

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Compound of Interest

Compound Name: *Garcinoic acid*

Cat. No.: *B10819081*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinoic acid, a δ -tocotrienol derivative isolated from the seeds of *Garcinia kola*, has emerged as a compelling natural product for drug development.[1][2][3] This vitamin E analogue exhibits a range of biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1][4] Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF- κ B, STAT3, and the Pregnane X Receptor (PXR), positions it as a promising candidate for the development of novel therapeutics for inflammatory diseases, cancer, and other conditions.[2][4][5][6][7] This document provides detailed application notes and experimental protocols to guide researchers in the investigation and utilization of **garcinoic acid** as a potential drug lead.

Biological Activities and Quantitative Data

Garcinoic acid has demonstrated significant biological effects across various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies, offering a comparative overview of its potency and efficacy.

Table 1: Anti-inflammatory Activity of Garcinoic Acid

Assay/Model System	Target/Endpoint	Concentration/Dose	Result	Reference
LPS-stimulated RAW264.7 macrophages	iNos mRNA expression	5 μ M	~97% inhibition	[8]
LPS-stimulated RAW264.7 macrophages	Cox2 mRNA expression	5 μ M	~70% inhibition	[8]
LPS-stimulated RAW264.7 macrophages	IL-6 mRNA expression	5 μ M	~70% inhibition	[8]
LPS-stimulated RAW264.7 macrophages	IL-1 β mRNA expression	5 μ M	~61% inhibition	[8]
SARS-CoV-2 spike protein S1-stimulated human PBMCs	TNF- α production	5 μ M	~53% reduction	
SARS-CoV-2 spike protein S1-stimulated human PBMCs	IL-6 production	5 μ M	~45% reduction	
SARS-CoV-2 spike protein S1-stimulated human PBMCs	IL-1 β production	5 μ M	~53% reduction	
SARS-CoV-2 spike protein S1-stimulated human PBMCs	IL-8 production	5 μ M	~52% reduction	
IL-1 β -induced A549 cells	mPGES-1 activity	1 μ M and 10 μ M	Inhibition observed	

LPS-stimulated J774A.1 macrophages	NLRP3 mRNA expression	5 μ M	~18% decrease	[7]
LPS-stimulated J774A.1 macrophages	IL-1 β mRNA expression	5 μ M	~37% decrease	[7]
LPS-stimulated J774A.1 macrophages	IL-6 mRNA expression	5 μ M	~35% decrease	[7]
LPS-stimulated J774A.1 macrophages	NF- κ B p65 binding activity (30 min)	5 μ M	Reduced to ~69%	[7]
LPS-stimulated J774A.1 macrophages	NF- κ B p65 binding activity (120 min)	5 μ M	Reduced to ~78%	[7]

Table 2: Anticancer Activity of Garcinoic Acid

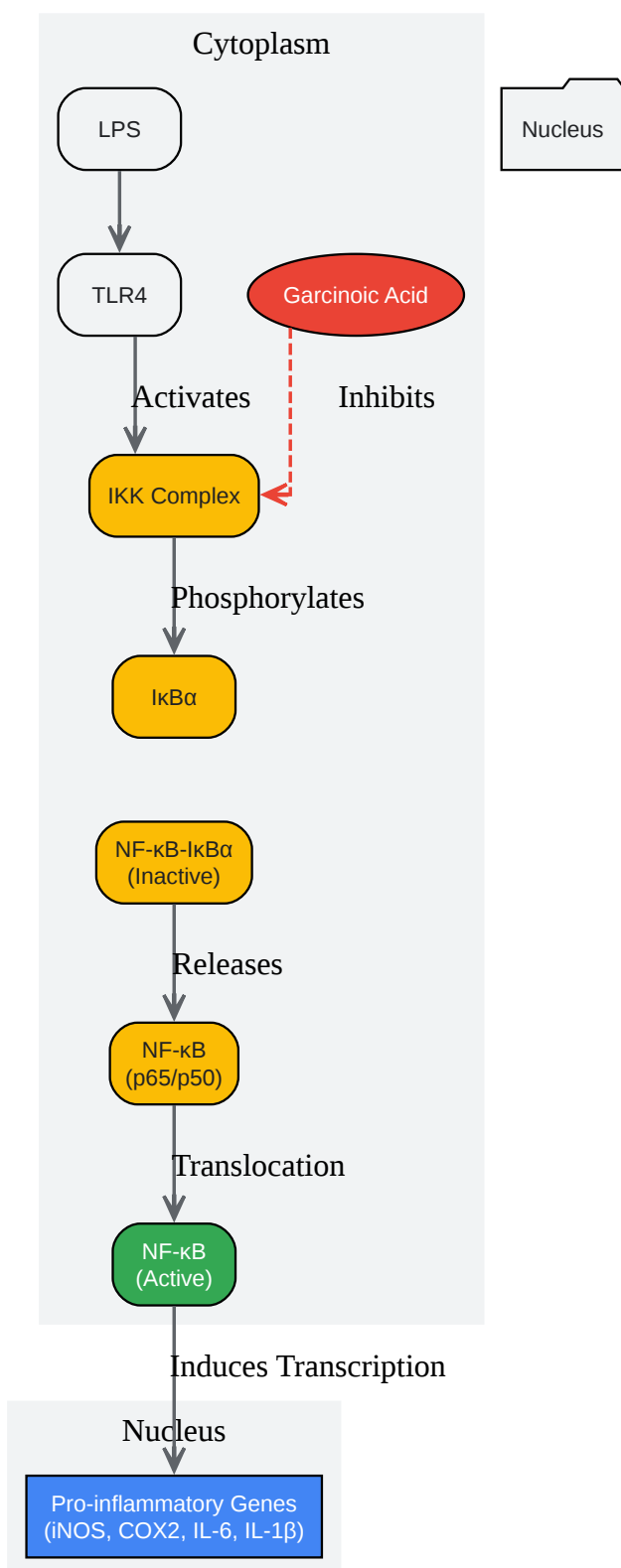
Cell Line	Target/Endpoint	Concentration	Result	Reference
Glioma C6 cancer cells	Antiproliferative effect	Not specified	Marked effect observed	
Breast, prostate, and pancreatic cancer cell lines	STAT3 phosphorylation	Dose-dependent	Inhibition observed	[4]
MDA-MB-231 breast cancer xenograft in mice	Tumor growth	Not specified	Significant inhibition	[4]

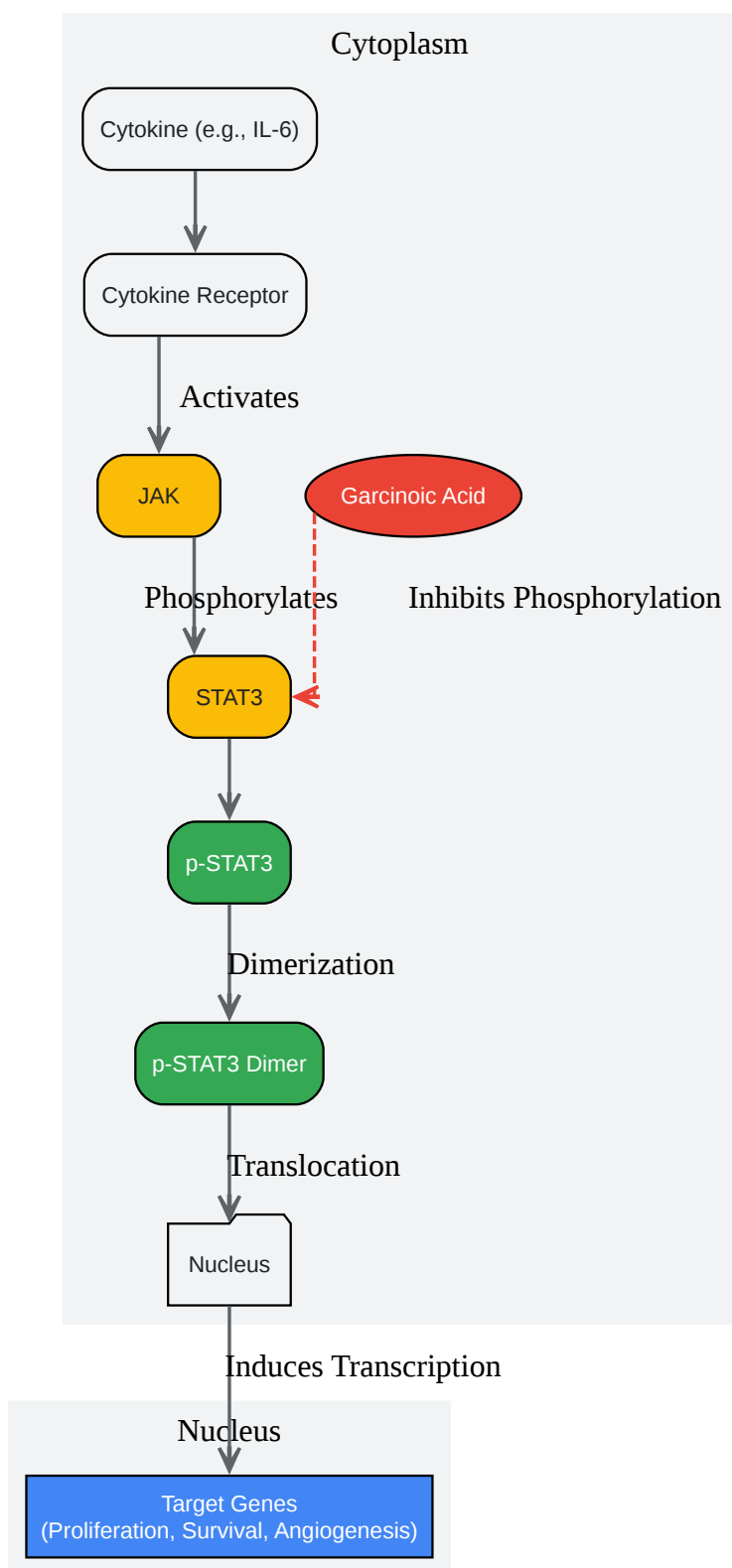
Table 3: PXR Agonist Activity of Garcinoic Acid

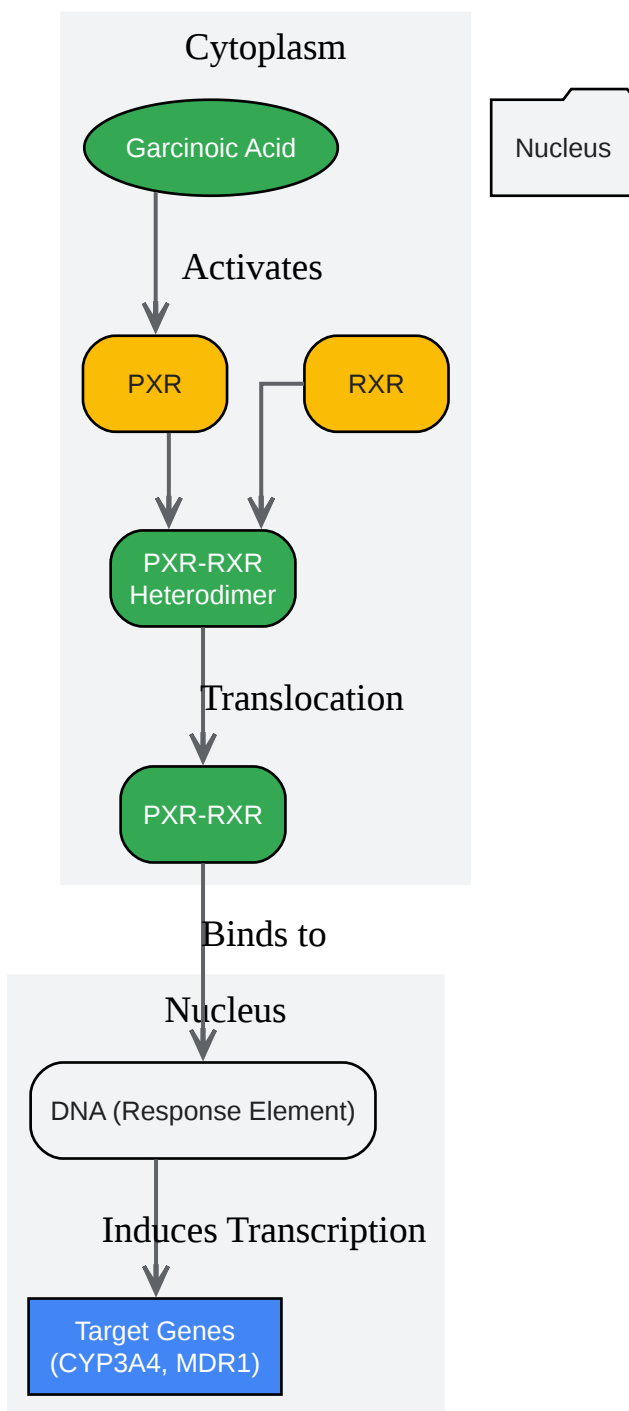
Assay System	Parameter	Value	Reference
AlphaScreen assay	EC50 for PXR activation	1.3 μ M	[5]
HepG2 cells (in vitro)	PXR protein expression	Dose-dependent increase	[5]
HepG2 cells (in vitro)	CYP3A4 protein and mRNA expression	Dose-dependent increase	[5]
Mice (in vivo)	PXR protein and mRNA in liver	Dose-dependent increase (up to 25 mg)	[5][8]
Mice (in vivo)	PXR mRNA in intestine	Increase observed (up to 25 mg)	[5][8]

Signaling Pathway Modulation

Garcinoic acid exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the mechanisms of action.







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